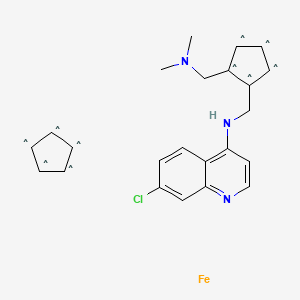
2-Chloro-N-cyclopentyl-2'-C-methyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is a potent and selective agonist of the A1 adenosine receptor. This compound is known for its ability to efficiently inhibit cyclic adenosine monophosphate (cAMP) modulation in both direct pathway medium spiny neurons and indirect pathway medium spiny neurons . It has a molecular weight of 383.83 g/mol and a chemical formula of C16H22ClN5O4 .
Méthodes De Préparation
The synthesis of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves several steps, including the introduction of the chloro group and the cyclopentyl group to the adenosine structure. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclopentylation .
Analyse Des Réactions Chimiques
2-Chloro-N-cyclopentyl-2’-C-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
2-Chloro-N-cyclopentyl-2’-C-methyladenosine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is utilized in research on neuronal signaling and cAMP modulation.
Medicine: It has potential therapeutic applications in conditions related to ischemia-reperfusion injury, as it can protect the myocardium from such injuries
Industry: The compound is used in the development of new pharmacological agents targeting adenosine receptors
Mécanisme D'action
The mechanism of action of 2-Chloro-N-cyclopentyl-2’-C-methyladenosine involves its binding to the A1 adenosine receptor. This binding inhibits the production of cAMP, leading to reduced neuronal activity in specific pathways. The compound’s effects are mediated through the modulation of cAMP levels in both direct and indirect pathway medium spiny neurons .
Comparaison Avec Des Composés Similaires
2-Chloro-N-cyclopentyl-2’-C-methyladenosine is unique due to its high selectivity and potency as an A1 adenosine receptor agonist. Similar compounds include:
N6-Cyclopentyladenosine: Another A1 adenosine receptor agonist but with different structural modifications.
2-Chloro-N6-cyclopentyladenosine: Similar in structure but lacks the 2’-C-methyl group.
N6-Cyclohexyladenosine: A structurally related compound with a cyclohexyl group instead of a cyclopentyl group
Propriétés
Formule moléculaire |
C16H22ClN5O4 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C16H22ClN5O4/c1-25-12-11(24)9(6-23)26-15(12)22-7-18-10-13(19-8-4-2-3-5-8)20-16(17)21-14(10)22/h7-9,11-12,15,23-24H,2-6H2,1H3,(H,19,20,21)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
SNKSKPUHLBTLMI-SDBHATRESA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)






![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


